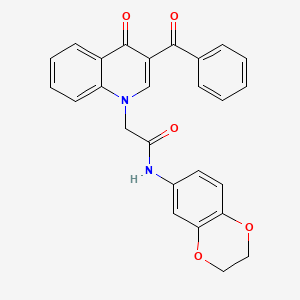

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c29-24(27-18-10-11-22-23(14-18)33-13-12-32-22)16-28-15-20(25(30)17-6-2-1-3-7-17)26(31)19-8-4-5-9-21(19)28/h1-11,14-15H,12-13,16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQKVLOYKQUCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.46 g/mol. The structure features a quinoline core linked to a benzodioxin moiety, which is essential for its biological activity.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological effects, including:

- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates inflammatory responses |

The mechanism by which 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular signaling pathways.

- Cell Cycle Modulation : Studies have indicated that certain derivatives can cause cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for cancer treatment.

- Induction of Apoptosis : The activation of pro-apoptotic factors like caspases has been noted in treated cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that a related quinoline derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong anti-proliferative effects .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : Experimental models indicate that the compound may reduce inflammation markers in induced models of inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Molecular Properties

The table below summarizes critical structural differences and similarities between the target compound and related molecules:

| Compound Name / ID | Molecular Formula | Molecular Weight | Key Substituents/Functional Groups | Reported Activities |

|---|---|---|---|---|

| Target Compound | C₂₆H₂₀N₂O₅ | 440.45* | 3-benzoyl, 4-oxo-quinoline, benzodioxin acetamide | Not explicitly reported |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () | C₁₀H₁₀O₄ | 194.18 | Benzodioxin-linked acetic acid | Anti-inflammatory (Ibuprofen-level) |

| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide () | C₂₄H₂₂ClN₂O₅S | 497.96 | Sulfonamide, chlorophenyl, dimethylphenyl | Antimicrobial, low hemolysis |

| N-(Benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide () | C₂₄H₁₉N₃O₄ | 413.40 | Quinazolinone, phenyl, benzodioxin acetamide | Not explicitly reported |

| 2-[3-(4-Chlorobenzenesulfonyl)-6-methoxy-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide () | C₂₂H₂₃ClN₂O₆S | 478.90 | Chlorobenzenesulfonyl, methoxypropyl | Not explicitly reported |

*Calculated molecular weight based on formula.

Key Observations:

- This suggests the target compound may share similar properties.

- Antimicrobial activity : Sulfonamide derivatives (e.g., ) highlight the role of electron-withdrawing groups (e.g., chlorophenyl) in enhancing antimicrobial potency. The target compound lacks a sulfonamide group but retains the benzodioxin acetamide chain, which may confer moderate activity.

- Impact of heterocyclic cores: The dihydroquinolin-4-one core in the target compound differs from the quinazolinone in . Quinazolinones are associated with kinase inhibition, whereas dihydroquinolins may target oxidative pathways or DNA topoisomerases.

Hydrogen Bonding and Solubility

In contrast:

- Sulfonamide-containing analogues () exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may improve membrane permeability but reduce solubility in polar solvents .

- Quinazolinone derivatives () feature additional hydrogen-bonding sites from the fused pyrimidine ring, possibly increasing binding affinity to protein targets .

Pharmacokinetic Considerations

- Metabolic stability : Electron-withdrawing groups (e.g., benzoyl) may slow oxidative metabolism compared to electron-donating groups (e.g., ethoxy in ).

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates validated?

- Methodological Answer: A typical synthesis involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives with a quinolinone core via sulfonylation or acetylation. For example, intermediates are synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) at room temperature for 3–4 hours . Validation relies on IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons, integration ratios), and CHN elemental analysis to confirm stoichiometry.

Q. How is structural characterization performed for this compound?

- Methodological Answer: Use a combination of:

- ¹H-NMR : Identify protons on the benzodioxin and quinolinone moieties (e.g., dihydroquinolin-1-yl protons at δ 4.5–5.5 ppm, benzodioxin methylene at δ 4.2–4.4 ppm).

- 13C-NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Cross-referencing with synthetic intermediates (e.g., ’s spectral data) ensures consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature (RT vs. reflux), and catalyst loading (e.g., DMAP for acetylation).

- HPLC Monitoring : Track reaction progress and isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Kinetic Studies : Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., nucleophilic attack on the carbonyl group) .

Q. What strategies address contradictions in spectral data vs. computational predictions?

- Methodological Answer:

- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., benzodioxin ring puckering affecting proton environments) .

Q. How can molecular docking predict this compound’s enzyme inhibition potential?

- Methodological Answer:

- Target Selection : Prioritize enzymes like α-glucosidase or acetylcholinesterase, as structurally related compounds show inhibition .

- Docking Workflow :

Prepare the ligand (compound) and receptor (enzyme PDB ID: e.g., 1XEF) in AutoDock Vina.

Define binding pockets using residues from co-crystallized inhibitors.

Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability.

Q. What analytical techniques resolve degradation products under stressed conditions?

- Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline hydrolysis.

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., cleavage of the acetamide bond).

- Stability-Indicating Methods : Develop HPLC methods with baseline separation (C18 column, 0.1% TFA in water/acetonitrile) .

Methodological Framework for Research Design

Q. How to link this compound’s research to a theoretical framework?

- Methodological Answer:

- Conceptual Basis : Align with enzyme inhibition theory (e.g., competitive vs. non-competitive binding) or structure-activity relationships (SAR) for quinolinone derivatives.

- Hypothesis Testing : Use the "Efficiency Pyramid" to prioritize stakeholder needs (e.g., therapeutic potential vs. synthetic feasibility) .

Q. What interdisciplinary approaches enhance research on this compound?

- Methodological Answer:

- Collaborative Design : Integrate chemical synthesis (organic chemistry), enzymatic assays (biochemistry), and computational modeling (cheminformatics).

- Data Integration : Use tools like KNIME or Schrödinger Suite to merge spectral, docking, and bioassay data .

Tables for Key Data

Table 1: Spectral Benchmarks for Structural Validation

| Technique | Key Peaks/Signals | Reference Compound Data |

|---|---|---|

| ¹H-NMR (400 MHz) | δ 8.2–8.5 ppm (quinolinone H), δ 4.2–4.4 ppm (CH₂) | |

| IR | 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |

Table 2: Docking Parameters for Enzyme Inhibition Studies

| Parameter | Value/Setting | Software/Tool |

|---|---|---|

| Grid Box Size | 20 Å × 20 Å × 20 Å | AutoDock Vina |

| Scoring Function | Affinity (kcal/mol) | Vina |

| MD Simulation | 10 ns, NPT ensemble | GROMACS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.